Phosphorus trioxide

Overview

Description

Phosphorus trioxide is a chemical compound with the molecular formula P₄O₆. It is also known as tetraphosphorus hexoxide. This colorless solid is structurally related to adamantane and is formally the anhydride of phosphorous acid (H₃PO₃). it cannot be obtained by the dehydration of the acid. This compound is a highly toxic compound with a garlic-like odor and is known for its waxy, crystalline appearance .

Preparation Methods

Phosphorus trioxide is typically prepared by the combustion of phosphorus in a limited supply of air at low temperatures. The reaction can be represented as follows: [ \text{P}_4 + 3\text{O}_2 \rightarrow \text{P}_4\text{O}_6 ] By-products of this reaction include red phosphorus suboxide .

Chemical Reactions Analysis

Hydrolysis Reactions

Phosphorus trioxide reacts with water under varying conditions to form distinct products:

| Condition | Reaction | Products | Sources |

|---|---|---|---|

| Cold water | Phosphorous acid (H₃PO₃) | 8 | |

| Hot water (vigorous) | Phosphine (PH₃), phosphoric acid (H₃PO₄), red phosphorus | 8 |

Key Notes:

-

The cold-water reaction is slow and yields phosphorous acid, a dibasic acid .

-

Hot water induces disproportionation, producing toxic PH₃ gas and H₃PO₄ 8.

Reactions with Acids

This compound interacts with acids to form phosphorus halides and oxyacids:

Hydrochloric Acid (HCl)

-

Products: Phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃).

Sulfuric Acid (H₂SO₄)

This compound reacts violently with concentrated H₂SO₄, though the exact mechanism remains less documented .

Halogenation Reactions

P₄O₆ reacts with halogens to form phosphoryl halides:

| Halogen | Reaction | Product | Sources |

|---|---|---|---|

| Chlorine | Phosphoryl chloride (POCl₃) | ||

| Iodine | Diphosphorus tetraiodide (P₂I₄) |

Note: Reactions with iodine in sealed tubes yield mixed products, including P₂I₄ .

Combustion in Air

Ozonolysis

Thermal Decomposition

Heating P₄O₆ above 210°C causes disproportionation:

Reaction with Bases

P₄O₆ reacts exothermically with bases, though specific products depend on the base used .

With Ammonia

Forms phosphoramides, though the reaction is highly exothermic and hazardous .

In Astrophysical Contexts

Studies on Venus’s atmosphere ruled out P₄O₆ as a source of phosphine (PH₃) due to thermodynamic unfavorability .

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Preparation

Phosphorus trioxide is a colorless, waxy solid that serves as the anhydride of phosphorous acid. It can be synthesized through the combustion of phosphorus in a limited supply of air, producing this compound as follows:

Upon hydrolysis, it reacts with water to form phosphorous acid:

Scientific Research Applications

This compound has several notable applications in scientific research:

- Organic Synthesis : It acts as a reagent in organic reactions, particularly in the synthesis of phosphorus-containing compounds.

- Biological Studies : Its interactions with biomolecules are studied for potential therapeutic applications.

- Drug Development : Investigated as a precursor for various phosphorus-based pharmaceuticals.

- Industrial Chemistry : Used in the production of phosphorous acid and other derivatives.

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Properties : It has been found to inhibit the growth of certain bacteria and fungi through disruption of cellular processes.

- Antioxidant Activity : this compound can neutralize free radicals, making it a candidate for developing antioxidant agents.

- Cytotoxic Effects : Studies indicate that it can induce apoptosis in cancer cells, suggesting its potential in cancer therapy.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi |

| Antioxidant | Neutralizes free radicals |

| Cytotoxic | Induces apoptosis in cancer cells |

| Drug Development | Potential precursor for phosphorus-containing pharmaceuticals |

Cytotoxicity in Cancer Research

A study demonstrated that exposure to this compound could induce cell death in various cancer cell lines. This property may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Antimicrobial Efficacy

In clinical settings, derivatives of this compound were tested against antibiotic-resistant bacterial strains. Results showed a significant reduction in bacterial viability, highlighting its potential as an alternative antimicrobial agent.

Industrial Applications

This compound is also utilized in various industrial processes:

- Production of Phosphorous Acid : It is a key intermediate in the synthesis of phosphorous acid, which is widely used in agriculture and chemical manufacturing.

- Catalyst for Polymerization : this compound compounds have been explored for their catalytic properties in the polymerization of ethylenic compounds, aiding in the production of high-performance polymers .

Mechanism of Action

Phosphorus trioxide exerts its effects primarily through its reactivity with water and other compounds. It acts as an anhydride of phosphorous acid, forming phosphorous acid upon hydrolysis. The compound’s reactivity with halogens and other reagents allows it to participate in various chemical transformations, making it a valuable reagent in synthetic chemistry .

Comparison with Similar Compounds

Phosphorus trioxide can be compared with other phosphorus oxides, such as:

Phosphorus Pentoxide (P₄O₁₀): Unlike this compound, phosphorus pentoxide is a powerful dehydrating agent and is used in the synthesis of phosphoric acid.

Phosphorous Acid (H₃PO₃): Phosphorous acid is the hydrated form of this compound and is used as a reducing agent in chemical reactions.

Phosphorus Trisulfide (P₄S₃): This compound is used in the production of safety matches and is structurally similar to this compound.

This compound’s unique reactivity and structural properties make it a valuable compound in various scientific and industrial applications.

Biological Activity

Phosphorus trioxide (P₄O₆), also known as phosphorus(III) oxide, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, supported by relevant studies and case reports.

This compound is a white crystalline solid that can form phosphorous acid upon hydrolysis. It is known for its reactivity and ability to participate in various chemical reactions, which can lead to significant biological interactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial properties. A study indicated that derivatives of phosphorus compounds, including this compound, can inhibit the growth of certain bacteria and fungi. This antimicrobial activity is attributed to the ability of phosphorus compounds to disrupt cellular processes in microbial cells .

Antioxidant Activity

This compound has also been studied for its antioxidant capabilities. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress. The structural modifications of polysaccharides using phosphorus compounds have shown enhanced antioxidant activity, suggesting that this compound could play a role in developing antioxidant agents .

Cytotoxic Effects

While this compound demonstrates beneficial properties, it also exhibits cytotoxic effects on certain cell lines. For instance, studies have reported that exposure to this compound can induce apoptosis in cancer cells. This property makes it a candidate for further research in cancer therapy, particularly for targeting specific tumor types .

Case Studies

- Cytotoxicity in Cancer Research : A study investigated the effects of this compound on various cancer cell lines, revealing that it could induce cell death through oxidative stress mechanisms. The findings suggest that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

- Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against antibiotic-resistant bacterial strains. The results indicated a significant reduction in bacterial viability, highlighting its potential as an alternative antimicrobial agent .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have expanded the understanding of how this compound interacts with biological systems:

- Modification of Polysaccharides : this compound has been used to chemically modify natural polysaccharides, leading to enhanced biological activities such as improved immunomodulation and increased efficacy as drug carriers .

- Toxicological Profiles : While exploring its benefits, researchers also noted the toxicological aspects of this compound. Chronic exposure can lead to adverse health effects, necessitating careful handling and application in therapeutic contexts .

Q & A

Basic Research Questions

Q. What is the molecular structure of phosphorus trioxide, and how do bonding interactions influence its stability?

this compound (P₄O₆) adopts a tetrahedral structure with four phosphorus atoms at the vertices and six oxygen atoms bridging the edges. Each P atom is covalently bonded to three oxygen atoms, with a P–O bond length of ~165.6 pm. The shortened bond distance (compared to a single bond) arises from pπ-dπ bonding , which imparts partial double-bond character and enhances stability . For precise structural analysis, researchers should use X-ray crystallography or computational modeling with SDF/MOL files (available in cheminformatics databases) .

Q. How is this compound synthesized in laboratory settings, and what conditions optimize yield?

P₄O₆ is synthesized via controlled combustion of white phosphorus (P₄) in a limited oxygen supply :

Key parameters include maintaining sub-stoichiometric oxygen levels, temperatures below 200°C, and inert gas purging to prevent oxidation to P₄O₁₀. Impurities (e.g., moisture) must be minimized, as they promote side reactions . Yield optimization requires real-time monitoring using gas chromatography or FTIR to track O₂ levels.

Q. What are the reactivity trends of this compound with water, and how do reaction conditions affect products?

P₄O₆ reacts slowly with cold water to form phosphorous acid (H₃PO₃):

Under hot water or excess moisture , the reaction becomes violent, producing phosphine (PH₃) and phosphoric acid (H₃PO₄):

Researchers must control temperature, water purity, and stoichiometry to avoid hazardous PH₃ generation .

Q. What safety protocols are critical when handling this compound?

P₄O₆ is classified as Corrosive (UN 2578, Packing Group III) . Key precautions include:

- Using sealed, moisture-resistant containers under inert atmospheres.

- Avoiding skin/eye contact (corrosive) and inhalation (respiratory irritant).

- Implementing peroxide-forming chemical (PFC) protocols if stored long-term, including regular inhibitor checks and visual inspections for crystal formation .

Advanced Research Questions

Q. How do reaction conditions influence the oxidation products of this compound, and how can conflicting data be resolved?

Oxidation of P₄O₆ under dry O₂ or ozone yields mixtures of P₄O₈ and P₄O₁₀ (empirical formula \simPO₂.₁₉), while moist oxidation favors P₄O₁₀. For example:

Discrepancies in product ratios arise from O₂ partial pressure, humidity, and catalyst presence. Researchers should use controlled-environment reactors with in-situ Raman spectroscopy to monitor intermediate species .

Q. What experimental strategies address contradictions in this compound’s structural and thermodynamic data?

Discrepancies in bond length measurements (e.g., 165.6 pm vs. literature variations) may stem from sample purity or crystallographic resolution. To resolve this:

- Validate samples via elemental analysis (e.g., ICP-MS for P/O ratios).

- Compare computational models (DFT) with experimental X-ray data to refine bond parameters .

- Replicate synthesis under ultra-high vacuum to eliminate atmospheric interference.

Q. How can spectroscopic techniques characterize this compound’s dynamic behavior in solution?

While P₄O₆ is typically studied in solid or gaseous states, NMR (³¹P) and FTIR can probe its hydrolysis pathways in non-aqueous solvents (e.g., CCl₄). For example:

- ³¹P NMR detects H₃PO₃ formation (δ ~4-6 ppm).

- FTIR identifies P=O stretching (~1280 cm⁻¹) and P–O–P bridging modes (~900 cm⁻¹). Solvent choice (polar vs. non-polar) and temperature must be optimized to slow reaction kinetics for accurate spectral acquisition .

Properties

InChI |

InChI=1S/O3P2/c1-4-3-5-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJWZONZDVNKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

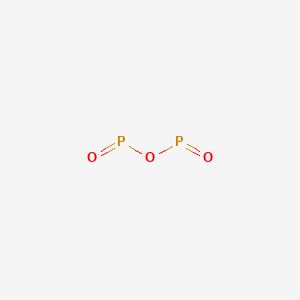

Canonical SMILES |

O=POP=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895014 | |

| Record name | Phosphorus oxide (P2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.946 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus trioxide appears as white crystalline solid or a liquid (melting point 24 °C). Density 2.14 g / cm3. Toxic and corrosive. May severely irritate skin and eyes. Used to make other chemicals. | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1314-24-5 | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus oxide (P2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTR52K7HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.